molecular formula C45H50ClN7O6 B10829399 N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide

Cat. No.: B10829399
M. Wt: 820.4 g/mol
InChI Key: BWDWHHAZFQBJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARD-2128 involves the design and assembly of a bifunctional molecule that links a ligand for the androgen receptor to a ligand for an E3 ubiquitin ligase. This bifunctional molecule facilitates the ubiquitination and subsequent degradation of the androgen receptor. The synthetic route typically involves multiple steps, including the preparation of the individual ligands, the linker, and the final conjugation to form the PROTAC molecule .

Industrial Production Methods

Industrial production of ARD-2128 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the final product. The production would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

ARD-2128 undergoes several types of chemical reactions, primarily focusing on its role as a PROTAC. These reactions include:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of ARD-2128 include:

Major Products Formed

The major product formed from the reactions involving ARD-2128 is the ubiquitinated androgen receptor, which is subsequently degraded by the proteasome. This degradation leads to a reduction in androgen receptor levels and inhibition of prostate cancer cell growth .

Mechanism of Action

ARD-2128 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC) technology. The compound consists of two ligands connected by a linker:

The binding of ARD-2128 to both the androgen receptor and the E3 ubiquitin ligase forms a ternary complex, bringing the two proteins into proximity. This proximity allows the E3 ubiquitin ligase to ubiquitinate the androgen receptor, marking it for degradation by the proteasome. The degradation of the androgen receptor leads to a reduction in its levels and inhibition of prostate cancer cell growth .

Properties

Molecular Formula

C45H50ClN7O6

Molecular Weight

820.4 g/mol

IUPAC Name

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide

InChI

InChI=1S/C45H50ClN7O6/c1-44(2)42(45(3,4)43(44)59-32-11-7-29(25-47)35(46)24-32)49-38(55)28-5-8-30(9-6-28)52-21-19-50(20-22-52)26-27-15-17-51(18-16-27)31-10-12-33-34(23-31)41(58)53(40(33)57)36-13-14-37(54)48-39(36)56/h5-12,23-24,27,36,42-43H,13-22,26H2,1-4H3,(H,49,55)(H,48,54,56)

InChI Key

BWDWHHAZFQBJQL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.